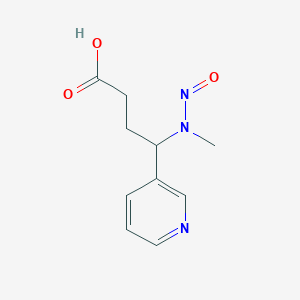

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid

Description

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) is a carboxylic acid derivative and a metabolite of tobacco-specific nitrosamines (TSNAs), primarily formed during the detoxification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) . It is structurally characterized by a pyridine ring, a methylnitrosamino group, and a carboxylic acid side chain (C10H13N3O3) . Iso-NNAC is detected in tobacco products, thirdhand smoke residues, and biological samples from exposed organisms .

Properties

IUPAC Name |

4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSNJPDBPMIBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924590 | |

| Record name | 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123743-84-0 | |

| Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123743840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISO-NNAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HZ8KW1KKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Pyridyl Butyric Acid Backbone

The synthesis begins with the preparation of 4-(3-pyridyl)butyric acid, a precursor critical for subsequent functionalization. Two primary strategies are employed:

Grignard Reaction-Based Synthesis :

A Grignard reagent derived from 3-bromopyridine reacts with γ-butyrolactone in anhydrous tetrahydrofuran (THF) at −78°C. After quenching with aqueous ammonium chloride, the intermediate alcohol is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. This method yields 4-(3-pyridyl)butyric acid with approximately 65–70% purity, necessitating further purification via recrystallization from ethanol-water mixtures.

Cross-Coupling Approaches :

Palladium-catalyzed cross-coupling between 3-pyridylboronic acid and 4-bromobutyric acid methyl ester in the presence of Pd(PPh₃)₄ and sodium carbonate achieves the pyridylbutyric ester. Subsequent saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 60°C for 6 hours produces the free acid in 80–85% yield. This route offers superior regioselectivity compared to Grignard methods.

Introduction of the Methylamino Group

The 4-position of the pyridylbutyric acid is functionalized with a methylamino group via nucleophilic substitution. Key steps include:

-

Halogenation : Treatment of 4-(3-pyridyl)butyric acid with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to the acyl chloride. Reaction with bromine (Br₂) in dichloromethane at 0°C introduces a bromine atom at the 4-position, yielding 4-bromo-4-(3-pyridyl)butyryl chloride.

-

Amination : The bromide intermediate undergoes amination with methylamine (40% aqueous solution) in dimethylformamide (DMF) at 50°C for 12 hours. The product, 4-(methylamino)-4-(3-pyridyl)butyric acid, is isolated via extraction with ethyl acetate and dried under vacuum (yield: 60–65%).

Nitrosation Reaction

The final step involves nitrosation of the methylamino group to form the nitroso derivative. Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C is the most common nitrosating agent. The reaction proceeds via diazotization, with the nitroso group (NO) replacing the amine hydrogen. Key parameters include:

-

Temperature Control : Maintaining temperatures below 5°C prevents decomposition of the nitroso product.

-

Acid Concentration : Optimal HCl concentration ranges from 2–3 M to ensure protonation of the amine without side reactions.

-

Reaction Time : Extended stirring (12–16 hours) maximizes conversion, achieving yields of 70–75%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous flow reactors replace batch processes to mitigate risks associated with nitrosamine handling.

Continuous Flow Nitrosation

A tubular reactor system combines 4-(methylamino)-4-(3-pyridyl)butyric acid (dissolved in 2 M HCl) with sodium nitrite solution at 4°C. Residence time of 30 minutes ensures complete conversion. The product is neutralized with sodium bicarbonate (NaHCO₃) and extracted into ethyl acetate. This method achieves 85% yield with 99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Purification and Isolation

Crude 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid is purified via:

-

Crystallization : Slow cooling of a saturated ethanol solution yields needle-like crystals (mp: 158–160°C).

-

Chromatography : Reverse-phase HPLC using a C18 column and acetonitrile/water (70:30) mobile phase removes trace impurities.

Optimization of Reaction Parameters

Effect of Nitrosating Agents

Comparative studies of nitrosating agents reveal significant yield variations:

| Nitrosating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaNO₂/HCl | H₂O | 0–5 | 75 |

| Isoamyl nitrite | DCM | 25 | 50 |

| Nitrous acid gas | EtOH | −10 | 65 |

Table 1: Yield comparison for nitrosation agents.

Sodium nitrite in HCl remains optimal due to its low cost and high efficiency.

pH and Temperature Effects

-

pH Dependence : Nitrosation proceeds efficiently at pH 1–2. At higher pH (>3), competing hydrolysis reduces yields by 30–40%.

-

Temperature Sensitivity : Reactions above 10°C result in a 20% decrease in yield due to nitroso group decomposition.

Characterization and Quality Control

Spectroscopic Analysis

-

Infrared (IR) : Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (N–N=O stretch).

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (DMSO-d₆) : δ 8.70 (s, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 4.30 (t, 1H, CH–N), 3.10 (s, 3H, N–CH₃).

-

¹³C NMR : δ 174.5 (COOH), 150.2 (pyridine-C), 48.9 (N–CH₃).

-

Purity Assessment

-

HPLC : Retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30, 1 mL/min).

-

Mass Spectrometry (MS) : m/z 223.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, which may further undergo decomposition.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various nitroso derivatives, amines, and substituted pyridyl butyric acids. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Production

The synthesis of NNAC typically involves:

- Formation of the Pyridyl Butyric Acid Backbone : This is achieved through reactions starting from pyridine and butyric acid derivatives.

- Nitrosation Reaction : The nitrosation of the methyl group attached to nitrogen is conducted using nitrosating agents like sodium nitrite in acidic conditions.

Industrial production adheres to similar methodologies but emphasizes yield and purity through controlled conditions and automated systems .

Cancer Research

NNAC is primarily studied for its carcinogenic properties, particularly its structural similarity to other nitrosamines found in tobacco. Research has shown that it plays a role in the mechanisms of carcinogenesis, particularly through DNA interaction and mutation induction. Studies have demonstrated its presence in cigarette smoke and its metabolites in biological systems .

Toxicology

The toxicological profile of NNAC is critical for understanding its health risks. Research focuses on its effects on biological systems, including cellular damage and potential long-term health consequences associated with exposure. Studies have indicated that NNAC can lead to significant mutagenic effects .

Analytical Chemistry

NNAC serves as a reference compound in analytical methods aimed at detecting nitrosamines in various samples, including tobacco products and biological fluids. Its quantification assists in assessing exposure levels in smokers and non-smokers alike .

Pharmacology

Investigations into the pharmacokinetics and pharmacodynamics of NNAC help elucidate its interactions with biological molecules. Understanding these interactions is vital for developing strategies to mitigate its harmful effects and for exploring potential therapeutic applications .

Case Study 1: Detection in Tobacco Products

A study published in the Journal of Agricultural and Food Chemistry detailed the detection of NNAC in mainstream cigarette smoke and tobacco products. The research utilized advanced chromatographic techniques to quantify NNAC levels, highlighting its relevance as a biomarker for tobacco exposure .

Case Study 2: Mutagenicity Assessment

Research conducted by Djordjevic et al. focused on the mutagenic potential of NNAC using various biological assays. The findings confirmed that NNAC induces mutations at significant rates, reinforcing concerns about its carcinogenicity linked to tobacco use .

Case Study 3: Metabolism Studies

Studies investigating the metabolic pathways of NNAC revealed that it undergoes activation to form reactive intermediates capable of interacting with DNA. These studies are crucial for understanding how exposure to NNAC can lead to genetic alterations associated with cancer development .

Mechanism of Action

The mechanism of action of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid involves its metabolic activation to form reactive intermediates. These intermediates can interact with DNA and proteins, leading to mutations and other cellular damage. The molecular targets include DNA bases, leading to the formation of adducts that can cause mutations. The pathways involved in its metabolism include enzymatic reactions mediated by cytochrome P450 enzymes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of iso-NNAC and Related TSNAs

Metabolic Pathways

- NNK: Primarily metabolized via α-hydroxylation (activation) to form DNA adducts or via carbonyl reduction to NNAL (a proximate carcinogen) .

- iso-NNAC : Generated through oxidation of the aldehyde moiety in NNA, a thirdhand smoke constituent .

- NNAL : Detoxified via glucuronidation (NNAL-Gluc), a pathway showing significant interindividual variability in humans .

- HPBA : A stable α-hydroxylation product of NNK, associated with purine/pyrimidine metabolism disruption in zebrafish embryos .

Carcinogenic Potential

- NNK: Induces lung and pancreatic tumors in rodents; classified as a Group 1 carcinogen by IARC .

- NNAL: Retains carcinogenic activity, inducing lung tumors in rats at 5 ppm .

Detection and Biomarker Utility

- iso-NNAC : Quantified via LC-MS/MS in house dust and urine, with levels <20% of NNAL-Gluc in smokers .

- NNAL-Gluc : A urinary biomarker for NNK exposure; higher ratios of NNAL-Gluc/NNAL correlate with detoxification efficiency .

Key Research Findings

Racial Disparities : Black smokers exhibit lower NNAL-Gluc/NNAL ratios than whites, suggesting reduced detoxification capacity and higher cancer risk .

Developmental Toxicity : NNK and HPBA disrupt nucleotide metabolism in zebrafish embryos, indicating transgenerational risks .

Thirdhand Smoke : iso-NNAC and iso-NNAL are persistent in settled dust, posing long-term exposure risks .

Biological Activity

5-Aminotetramethyl Rhodamine (5-Amino-TMR) is a derivative of rhodamine dyes, known for its distinctive fluorescent properties and biological applications. This article reviews the biological activity of 5-Aminotetramethyl Rhodamine, focusing on its chemotherapeutic potential, cellular interactions, and biocompatibility.

Overview of 5-Aminotetramethyl Rhodamine

5-Aminotetramethyl Rhodamine is characterized by its strong fluorescence and ability to penetrate cellular membranes. Its structural modifications enhance its interaction with biological targets, making it a valuable tool in both research and therapeutic contexts.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of 5-Aminotetramethyl Rhodamine on various cancer cell lines. The compound exhibits selective toxicity towards cancer cells compared to normal cells, which is crucial for minimizing side effects in therapeutic applications.

- IC50 Values :

- The half-maximal inhibitory concentration (IC50) values for 5-Aminotetramethyl Rhodamine against several cancer cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 8.7 |

| MiaPaca | 0.66 |

| MCF7 | 32.5 |

This table indicates that 5-Aminotetramethyl Rhodamine has a significantly lower IC50 in MDA-MB-231 cells, suggesting higher potency in this breast cancer model compared to others.

The mechanism by which 5-Aminotetramethyl Rhodamine exerts its effects involves mitochondrial targeting and the induction of apoptosis in cancer cells. The lipophilic nature of the dye allows it to accumulate in mitochondria, leading to increased oxidative stress and subsequent cell death .

Cellular Uptake and Interactions

The uptake of 5-Aminotetramethyl Rhodamine by cells is influenced by its hydrophobicity and charge. Enhanced cellular uptake is observed in cancer cells due to their unique membrane dynamics compared to normal cells. Studies indicate that the dye utilizes energy-dependent pathways for internalization rather than passive diffusion, which is more common in normal cells .

Live-Cell Imaging

5-Aminotetramethyl Rhodamine has been utilized successfully for live-cell imaging due to its excellent photostability and brightness. It can stain various cellular components, including mitochondria and cytoskeletal structures, enhancing the visualization of dynamic processes within live cells .

Safety Profile

The biocompatibility of 5-Aminotetramethyl Rhodamine is critical for its application in biological systems. Research shows that while it exhibits cytotoxicity at higher concentrations, its effective use in imaging and therapeutic contexts remains viable at lower concentrations where toxicity is minimized .

Case Studies

Several case studies have demonstrated the effectiveness of 5-Aminotetramethyl Rhodamine in various experimental settings:

- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with 5-Aminotetramethyl Rhodamine resulted in significant apoptosis as evidenced by flow cytometry analysis.

- Neuroblastoma Cells : Another study reported that neuroblastoma cells treated with the dye showed reduced viability and increased reactive oxygen species (ROS) production, indicating oxidative stress as a mechanism of action.

Q & A

Q. What analytical methods are recommended for detecting 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid and its metabolites in biological samples?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification. Solid-phase extraction (SPE) is critical for sample preparation to reduce matrix interference. For chiral analysis of metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), coupling normal-phase liquid chromatography (NPLC) with direct analysis in real-time mass spectrometry (DART-MS) achieves high precision (linearity: R² = 0.999–1.000; repeatability: RSD ≤5.6%) .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

Metabolism is driven by cytochrome P450 enzymes (e.g., CYP2A13 and CYP2A6), which mediate α-hydroxylation to form reactive intermediates like 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) and 4-oxo-4-(3-pyridyl)butyric acid. Detoxification pathways involve glucuronidation of NNAL, a stable metabolite. Genetic polymorphisms in CYP enzymes (e.g., CYP2A13 Arg257Cys) significantly influence metabolic activation and carcinogenic potential .

Q. Which experimental models are suitable for studying the developmental toxicity of this compound?

Zebrafish embryos are validated models for assessing early developmental toxicity. Metabolomic profiling in this system reveals disruptions in purine/pyrimidine metabolism and activation of base excision repair pathways, indicating genotoxic effects. Dose-dependent accumulation of metabolites like HPBA and NNAL-N-oxide confirms CYP450-mediated metabolic activation .

Advanced Research Questions

Q. How do enzyme kinetics and substrate specificity impact the carcinogenicity of this compound derivatives?

In lung microsomes, apparent Km values for NNK metabolites vary widely (e.g., 5.6 µM for HPB vs. 2540 µM for NNAL), reflecting differences in enzymatic efficiency. Competitive inhibition studies using isoform-specific CYP inhibitors (e.g., 8-methoxypsoralen for CYP2A13) can clarify metabolic activation mechanisms .

Q. What experimental strategies address contradictions in biomarker detection across studies?

Discrepancies in detecting tobacco-specific nitrosamine (TSNA) metabolites may arise from methodological limitations, such as mass spectrometry detection thresholds (e.g., metabolites <1000 Da) or relative vs. absolute quantification. Agnostic metabolomic approaches should be supplemented with targeted assays for low-abundance metabolites like HPBA. Standardizing pre-analytical protocols (e.g., SPE conditions) minimizes variability .

Q. How does enantiomeric resolution of metabolites affect carcinogenicity assessments?

NNAL exists as (R)- and (S)-enantiomers with distinct metabolic fates. Chiral separation via NPLC-DART-MS reveals enantiomer-specific adduct formation in DNA (e.g., pyridyloxobutyl adducts). Quantifying enantiomer ratios in urine or tissue samples improves risk stratification for tobacco-related cancers .

Q. What mechanisms link this compound exposure to DNA damage repair pathways?

Chronic exposure activates base excision repair (BER) pathways due to persistent alkylation damage (e.g., N7-methylguanine). In vivo models show dose-dependent accumulation of DNA adducts, correlating with BER enzyme upregulation (e.g., OGG1, APE1). CRISPR-Cas9 knockout of BER genes in cell lines can validate their role in mitigating genotoxicity .

Key Considerations for Experimental Design

- Model Selection : Use zebrafish embryos for developmental toxicity or A/J mice for lung carcinogenicity studies .

- Analytical Validation : Include internal standards (e.g., deuterated NNAL) to correct for matrix effects in LC-MS/MS .

- Data Interpretation : Account for genetic polymorphisms in CYP enzymes when extrapolating metabolic rates across populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.